molecular formula C13H22N2O3 B3046611 tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1260863-04-4

tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No. B3046611
CAS RN: 1260863-04-4
M. Wt: 254.33
InChI Key: SQGPUKOULRMPIU-UHFFFAOYSA-N
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Description

Tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. THPP is a heterocyclic compound that belongs to the pyrazine family, and its unique structure makes it an attractive candidate for drug development and other research applications.

Scientific Research Applications

Synthesis and Applications in Food Science

Pyrazines, including derivatives similar to tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, play a crucial role in food science due to their contribution to the flavor profiles of various food products. Control strategies for the generation of pyrazines through the Maillard reaction have been emphasized, including the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies like ultrasound to promote pyrazine formation, which can enhance the flavor of food products (Yu et al., 2021).

Pharmacological Properties

Pyrazine derivatives are noted for their diverse pharmacological properties, as highlighted in patent reviews. These compounds, including structures related to tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, exhibit a range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects (Ferreira & Kaiser, 2012). These properties underscore the compound's potential applications in developing new therapeutic agents.

Environmental Remediation

Research on synthetic phenolic antioxidants, including tert-butyl derivatives, sheds light on environmental occurrence, fate, human exposure, and toxicity. These studies suggest potential environmental and health impacts of such compounds and highlight the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020). This research could inform the safe and sustainable use of pyrazine derivatives in various applications.

Optoelectronic Applications

Research on functionalized quinazolines and pyrimidines, which share structural motifs with pyrazine derivatives, reveals their importance in creating novel optoelectronic materials. These compounds are valuable for developing luminescent small molecules and chelate compounds used in photo- and electroluminescence, indicating potential applications of tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate in optoelectronics (Lipunova et al., 2018).

properties

IUPAC Name

tert-butyl 7-oxo-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-9-11(16)5-4-10(14)8-15/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGPUKOULRMPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)CCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724466
Record name tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

CAS RN

1260863-04-4
Record name tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Reactant of Route 2
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Reactant of Route 3
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tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Reactant of Route 4
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Reactant of Route 5
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Reactant of Route 6
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

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